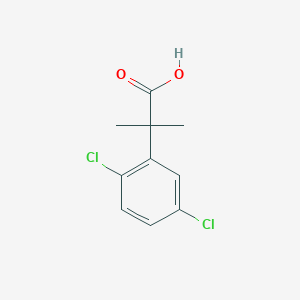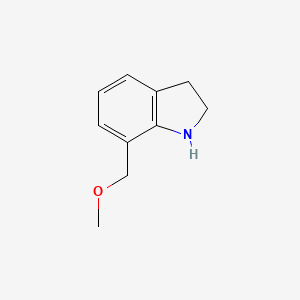
7-(methoxymethyl)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Methoxymethyl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a methoxymethyl group attached to the seventh position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methoxymethyl)-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole derivatives. In this method, a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. For this compound, the starting materials would include a methoxymethyl-substituted phenylhydrazine and an appropriate aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale production. This would include selecting suitable catalysts, reaction conditions, and purification methods to ensure high yield and purity of the final product. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Methoxymethyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives (oxidation), fully saturated indole analogs (reduction), and various substituted indole derivatives (substitution).
Wissenschaftliche Forschungsanwendungen
7-(Methoxymethyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be explored for similar activities.
Medicine: The compound may have potential as a lead compound for drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable indole core.
Wirkmechanismus
The mechanism of action of 7-(methoxymethyl)-2,3-dihydro-1H-indole would depend on its specific biological target. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. The methoxymethyl group may enhance the compound’s binding affinity and selectivity for certain targets, thereby modulating specific biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: The parent compound of 7-(methoxymethyl)-2,3-dihydro-1H-indole, known for its wide range of biological activities.
2,3-Dihydro-1H-indole: A reduced form of indole, which serves as a precursor for various indole derivatives.
7-Methyl-2,3-dihydro-1H-indole: A similar compound with a methyl group instead of a methoxymethyl group at the seventh position.
Uniqueness
This compound is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
7-(methoxymethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13NO/c1-12-7-9-4-2-3-8-5-6-11-10(8)9/h2-4,11H,5-7H2,1H3 |
InChI-Schlüssel |
ACVYXFXUHMYARU-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=CC2=C1NCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


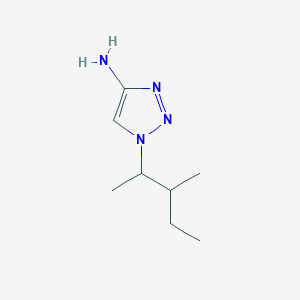
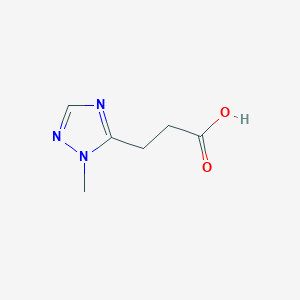
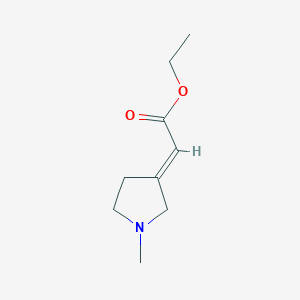
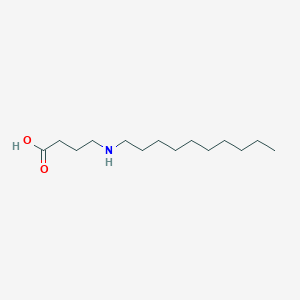
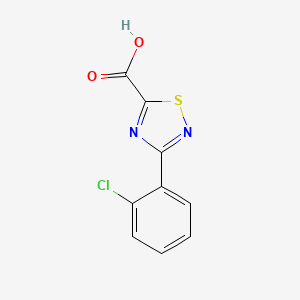

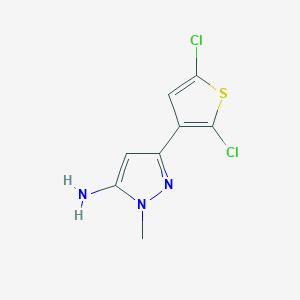
amine](/img/structure/B13300696.png)
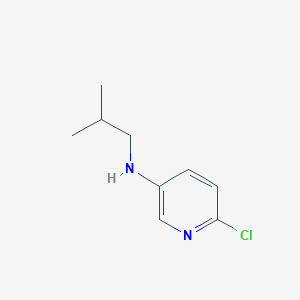

![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13300711.png)
![9-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13300717.png)
![([(2-Bromocyclopentyl)oxy]methyl)cyclohexane](/img/structure/B13300724.png)
